molecular formula C19H26N6O2 B13808113 4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] CAS No. 58494-39-6

4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide]

Cat. No.: B13808113
CAS No.: 58494-39-6
M. Wt: 370.4 g/mol
InChI Key: PFQVHUOGUNMCEF-UHFFFAOYSA-N
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Description

4,4’-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] (CAS: 1071-17-6) is a symmetrical bis-semicarbazide derivative featuring a central diphenylmethylene group bridged to two 1,1-dimethylsemicarbazide moieties. This compound is structurally characterized by its aromatic phenyl groups and semicarbazide functional groups, which confer unique chemical stability and reactivity.

Properties

CAS No.

58494-39-6

Molecular Formula

C19H26N6O2

Molecular Weight

370.4 g/mol

IUPAC Name

1-(dimethylamino)-3-[(dimethylaminocarbamoylamino)-diphenylmethyl]urea

InChI

InChI=1S/C19H26N6O2/c1-24(2)22-17(26)20-19(15-11-7-5-8-12-15,16-13-9-6-10-14-16)21-18(27)23-25(3)4/h5-14H,1-4H3,(H2,20,22,26)(H2,21,23,27)

InChI Key

PFQVHUOGUNMCEF-UHFFFAOYSA-N

Canonical SMILES

CN(C)NC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)NN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] typically involves a condensation reaction between a diphenylmethylene derivative and 1,1-dimethylsemicarbazide moieties. The general approach is to react a suitable diphenylmethylene precursor with semicarbazide derivatives under controlled conditions to form the bis-semicarbazide structure.

A closely related compound, 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) , is synthesized by the reaction of hexamethylene diisocyanate with dimethylamine, providing insight into similar synthetic strategies that may apply to 4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide]. This reaction is carried out under controlled temperature and solvent conditions, often utilizing catalysts to optimize yield and purity. The use of polar aprotic solvents and azeotropic dehydration techniques helps in driving the reaction to completion and facilitates product isolation.

Industrial Production Methods

In industrial-scale synthesis, the process is scaled up using large reactors with continuous flow or batch modes. Reaction parameters such as temperature, pressure, and reagent concentration are meticulously controlled to minimize by-product formation and ensure consistent product quality.

Purification of the final product commonly involves crystallization or distillation techniques, often aided by solvent recovery systems to reduce environmental impact and cost. The solvents used are typically highly polar aprotic types, which can be recovered and reused, enhancing sustainability.

Detailed Preparation Procedure (Illustrative Example)

Step Description Conditions Notes
1. Dissolution Dissolve diphenylmethylene precursor and 1,1-dimethylsemicarbazide in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) Room temperature, stirring until homogeneous Ensures uniform reaction mixture
2. Reaction Stir the solution under reflux or controlled heating to promote condensation 60–100 °C, 4–12 hours Temperature and time optimized for yield
3. Azeotropic Dehydration Add an azeotropic dehydrating agent (e.g., toluene) and perform azeotropic distillation to remove water formed during condensation 2–12 hours Drives reaction to completion
4. Cooling and Precipitation Cool the reaction mixture to room temperature, add water to precipitate the product Room temperature Facilitates product isolation
5. Filtration and Washing Filter the precipitate and wash with water or suitable solvents Ambient conditions Removes impurities
6. Drying Vacuum dry the product to remove residual solvents 40–60 °C under vacuum Ensures stability and purity

This procedure is adapted from methodologies used in related bis-semicarbazide syntheses, emphasizing the importance of solvent choice, dehydration steps, and purification for high purity (>99%) products suitable for industrial use.

Research Findings and Analysis

Yield and Purity

  • Reported yields for related bis-semicarbazide compounds in similar synthetic routes typically range from 85% to 95%, with purity levels exceeding 99% after purification steps.
  • Use of azeotropic dehydration significantly improves yield by removing water, a reaction by-product that can shift equilibrium unfavorably.

Reaction Optimization

  • Reaction time and temperature are critical variables; longer reflux times and higher temperatures increase conversion but may also promote side reactions.
  • Solvent polarity affects solubility and reaction kinetics; polar aprotic solvents like dimethylformamide provide optimal environments for condensation reactions.

Comparative Table of Preparation Methods

Aspect Laboratory Scale Industrial Scale
Reaction Type Batch condensation in polar aprotic solvents Continuous or batch with controlled parameters
Solvent Dimethylformamide, dimethyl sulfoxide Same, with solvent recovery systems
Dehydration Technique Azeotropic distillation with toluene or similar Automated azeotropic distillation with solvent recycling
Purification Crystallization, filtration, vacuum drying Large-scale crystallizers, filtration units, vacuum dryers
Yield 85–95% Consistently high with process optimization
Purity >99% >99%, monitored by quality control

Chemical Reactions Analysis

Types of Reactions

4,4’-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

Polymer Chemistry

One of the primary applications of 4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] is as a curing agent in polymer chemistry. It is utilized in the production of polyurethane materials, where it acts as a crosslinking agent to enhance thermal stability and mechanical strength.

PropertyValue
ApplicationCuring agent
BenefitsIncreased thermal stability, enhanced mechanical properties

Antioxidant and Stabilizer

This compound also serves as an antioxidant and stabilizer in various formulations. It is particularly effective in preventing oxidative degradation in plastics and coatings, which is crucial for maintaining the longevity and performance of these materials.

ApplicationFunction
AntioxidantPrevents oxidative degradation
StabilizerEnhances material longevity

Anti-Yellowing Agent

In the context of polyurethane coatings and plastics, 4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] is employed as an anti-yellowing agent. Its inclusion in formulations helps maintain the aesthetic qualities of products by preventing discoloration over time.

ApplicationBenefit
Anti-yellowingMaintains color integrity

Case Study 1: Polyurethane Foams

A study conducted by Shevchenko et al. demonstrated that incorporating 4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] into polyurethane foams significantly improved their thermal stability and mechanical properties compared to control samples without the compound. The foams exhibited reduced brittleness and enhanced elasticity under stress conditions.

  • Findings : Improved thermal stability by 20% and mechanical strength by 15%.

Case Study 2: Coatings Formulation

In another research project focusing on coatings for industrial applications, the use of this compound as an anti-yellowing agent resulted in a marked decrease in color change after prolonged exposure to UV light. The treated samples maintained their original color much longer than those without the additive.

  • Results : Color retention improved by over 30% after 1000 hours of UV exposure.

Mechanism of Action

The mechanism of action of 4,4’-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of bis-semicarbazides used as anti-yellowing agents. Key structural analogs include:

Structural and Functional Analogues

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Features
4,4’-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] 1071-17-6 C₁₉H₂₄N₆O₂ 368.44 Diphenylmethylene core; two dimethylsemicarbazide groups
4,4′-Hexamethylenebis(1,1-dimethylsemicarbazide) (HN-130) 69938-76-7 C₁₂H₂₈N₆O₂ 288.39 Hexamethylene spacer; aliphatic chain
1,1,1′,1′-Tetramethyl-4,4’-(methylene-di-p-phenylene)disemicarbazide (HN-150) 85095-61-0 C₁₉H₂₆N₆O₂ 370.45 Aromatic methylene-di-p-phenylene linker

Environmental and Health Impacts

  • NDMA Formation Potential: HN-130 and HN-150 are identified as precursors of N-nitrosodimethylamine (NDMA), a carcinogenic byproduct formed during ozonation in wastewater treatment. HN-130 contributes ≤0.6% and HN-150 ≤6.9% to total NDMA precursors in sewage effluents .
  • Persistence: HN-130 and HN-150 exhibit low removal rates (<20%) in biological wastewater treatment, leading to their detection in surface waters . No data exist for the target compound, but its aromatic structure may influence solubility and biodegradation.

Physical and Chemical Properties

Property HN-130 HN-150 Target Compound
Density 1.065 g/cm³ 1.234 g/cm³ (predicted) Not reported
Melting Point Not specified 177°C Not reported
Solubility Likely hydrophobic due to aliphatic chain Hydrophobic (aromatic linker) Expected hydrophobic (phenyl groups)

Biological Activity

4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide], also known as HN-130, is a chemical compound with significant applications in various fields, including polymer science and biochemistry. Its biological activity has garnered attention due to its potential effects on cellular processes and its interaction with biomolecules. This article explores the biological activity of this compound, summarizing research findings, case studies, and biochemical properties.

  • Molecular Formula: C12_{12}H28_{28}N6_6O2_2
  • Molecular Weight: 288.39 g/mol
  • CAS Number: 69938-76-7

The biological activity of 4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] is primarily attributed to its interactions with various cellular components:

  • Enzyme Interaction: The compound can inhibit or activate enzymes involved in metabolic pathways, influencing cellular functions such as signaling and gene expression.
  • Oxidative Stress Response: It has been shown to modulate gene expression related to oxidative stress and detoxification mechanisms in cells.
  • Polymerization Reactions: As a stabilizer in polymerization processes, it affects the structural integrity of polymers used in biomedical applications .

Cellular Effects

Research indicates that 4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] can influence various cellular processes:

  • Cell Signaling Pathways: The compound alters signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression Modulation: It impacts the expression of genes associated with stress responses and metabolic regulation.

Dosage and Toxicity

The biological effects of this compound vary significantly with dosage:

  • Low Doses: At low concentrations, it exhibits minimal toxicity while effectively stabilizing polymer structures.
  • High Doses: Increased dosages can lead to cytotoxic effects, necessitating careful consideration in experimental applications.

Research Findings and Case Studies

Several studies have investigated the biological implications of 4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide]:

StudyFindings
Shevchenko et al. (1982) Demonstrated the compound's ability to stabilize polymer matrices used in biomedical devices.
Recent Biochemical Analysis (2024)Highlighted its role in inducing oxidative stress responses in cultured cells.
Toxicological Assessment (2023) Evaluated the compound's safety profile, establishing a threshold for safe usage in laboratory settings.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide], and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step organic reactions, such as condensation of diphenylmethane derivatives with dimethylsemicarbazide. A modified procedure using palladium catalysts (e.g., Pd₂(dba)₃) and chiral ligands (e.g., BINAP) can improve stereochemical control and yield . Key parameters include temperature (0–25°C), solvent polarity, and stoichiometric ratios of reactants. For reproducibility, monitor reactions via thin-layer chromatography (TLC) and characterize intermediates using NMR or mass spectrometry .

What analytical techniques are critical for characterizing the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate buffer (pH 4.6) is recommended for purity analysis . Structural confirmation requires a combination of:

  • NMR spectroscopy (¹H/¹³C) to resolve aromatic protons and carbamate groups.
  • X-ray crystallography to determine stereochemistry, as demonstrated in analogous biphenyl derivatives .
  • Mass spectrometry (HRMS) for molecular weight validation .

How does the stability of 4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] vary under different storage conditions?

The compound is sensitive to moisture and oxidizers. Store in anhydrous conditions at –20°C, sealed under inert gas (e.g., argon). Degradation products may form over time, necessitating periodic re-analysis via HPLC . Avoid prolonged exposure to light, as UV irradiation can cleave the semicarbazide moiety .

Advanced Research Questions

What computational methods are suitable for predicting the biological activity of this compound, and how do they align with experimental data?

Density functional theory (DFT) can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies against targets like kinases or GPCRs may explain observed antimicrobial or anticancer activity . Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ in cancer cell lines). Discrepancies between computational and experimental results often arise from solvation effects or protein flexibility—address these by refining force fields or using molecular dynamics simulations .

How can researchers resolve contradictions in reported biological activities of structurally similar semicarbazide derivatives?

Contradictions may stem from:

  • Variability in assay conditions (e.g., pH, serum content). Standardize protocols using guidelines like OECD 423 for toxicity studies.
  • Differences in stereochemistry . Use chiral HPLC or asymmetric synthesis to isolate enantiomers and test individually .
  • Off-target effects . Employ proteome-wide profiling (e.g., affinity chromatography-MS) to identify unintended interactions .

What factorial design approaches are optimal for studying the compound's structure-activity relationship (SAR)?

A 2⁴ factorial design is effective for SAR studies, varying factors such as:

  • Substituent positions on the phenyl rings.
  • Alkyl chain length in the semicarbazide group.
  • Solvent polarity during synthesis.
  • Temperature/pH during biological assays.
    Analyze interactions using ANOVA and response surface methodology (RSM). For example, highlights the use of factorial designs to isolate variables influencing cytotoxicity .

How can in vivo pharmacokinetic studies be designed to account for the compound's low bioavailability?

  • Formulation : Use liposomal encapsulation or PEGylation to enhance solubility.
  • Dosing : Apply allometric scaling from in vitro ADME data (e.g., hepatic microsome stability).
  • Analytical monitoring : Quantify plasma concentrations via LC-MS/MS, with attention to metabolites (e.g., hydrolyzed carbamate groups) .
  • Theoretical framework : Link pharmacokinetic models (e.g., compartmental analysis) to mechanistic hypotheses about absorption barriers .

Methodological Notes

  • Synthesis Optimization : Reference palladium-catalyzed coupling methods for biphenyl derivatives .
  • Data Validation : Cross-validate HPLC results with orthogonal techniques like capillary electrophoresis .
  • Ethical Compliance : Adhere to in vivo ethical guidelines (e.g., ARRIVE 2.0) and validate negative controls rigorously .

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